2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound with the molecular formula C13H18ClN3O. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their broad spectrum of biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 2-ethylpyrazole with formaldehyde and 2-aminomethylphenol under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product as a hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(2-Ethylpyrazol-3-yl)methanamine;hydrochloride: A related compound with similar structural features but different functional groups
N-[(2-Ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride: Another similar compound with a phenylethanamine group.
Uniqueness
2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17;/h3-8,14,17H,2,9-10H2,1H3;1H |
InChI Key |
ITQMAYPAUYRLPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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